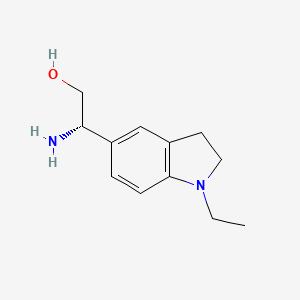![molecular formula C11H13N3 B15320442 (2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine](/img/structure/B15320442.png)
(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine is a compound that features an imidazo[1,2-a]pyridine moiety fused with a cyclopropyl group and a methanamine side chain. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyridine with cyclopropyl ketone under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . The methanamine side chain can be introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Functionalized methanamine derivatives.
Scientific Research Applications
(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. It is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The imidazo[1,2-a]pyridine core is particularly effective in interacting with nucleic acids and proteins, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(imidazo[1,2-a]pyridin-2-yl)pyridine: A related compound with similar pharmacological properties.
Imidazo[1,2-a]pyrimidine: Another fused bicyclic heterocycle with applications in medicinal chemistry.
Imidazo[1,2-a]quinoline: Known for its antimicrobial and anticancer activities.
Uniqueness
(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine is unique due to its cyclopropyl group, which imparts rigidity and enhances its binding affinity to molecular targets. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its potent biological activities .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2-imidazo[1,2-a]pyridin-2-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C11H13N3/c12-6-8-5-9(8)10-7-14-4-2-1-3-11(14)13-10/h1-4,7-9H,5-6,12H2 |
InChI Key |
ULFBKAXBHOTLQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CN3C=CC=CC3=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


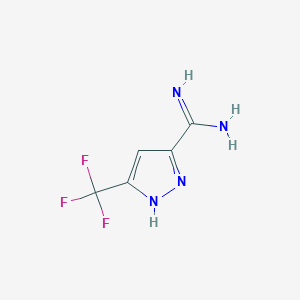
![6,8-Dibromo-5,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B15320377.png)
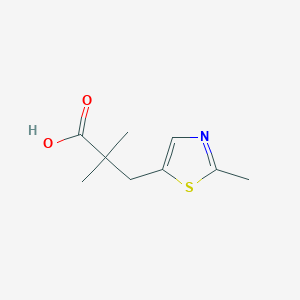
![6'-Bromo-2',3'-dihydrospiro[1,5-dioxane-3,1'-indene]](/img/structure/B15320402.png)

![tert-butyl N-[4-fluoro-2-(hydroxymethyl)phenyl]carbamate](/img/structure/B15320413.png)
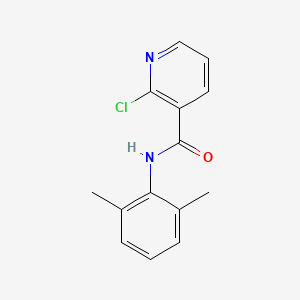
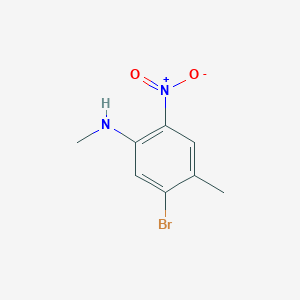

![1-[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanaminehydrochloride](/img/structure/B15320440.png)
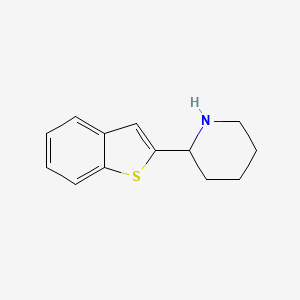
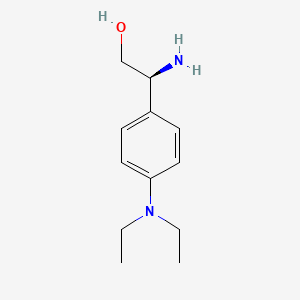
![3-(Benzo[b]thiophen-3-yl)-2,2-dimethylpropan-1-ol](/img/structure/B15320454.png)
